![molecular formula C14H19N3O B1427788 (4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1425933-32-9](/img/structure/B1427788.png)
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine
Vue d'ensemble
Description
“(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1425933-32-9. It has a molecular weight of 245.32 and its IUPAC name is the same as the given name .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H19N3O/c1-10-11(8-15)5-6-12-14(10)16-9-17(12)13-4-2-3-7-18-13/h5-6,9,13H,2-4,7-8,15H2,1H3 .
Applications De Recherche Scientifique
Synthesis of 2H-Pyrans
The tetrahydro-2H-pyran-2-yl group in the compound is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures . It can be used in the synthesis of 2H-Pyrans .
Organic Synthesis Intermediate
The compound can serve as an intermediate in organic synthesis. The amine group in the compound can be used to build amide bonds or connect the molecule to bioactive molecular structures .
Synthesis of Heterocycles
The compound can be used in the synthesis of heterocycles. The 2H-pyran group in the compound can undergo valence isomerism with 1-oxatrienes, which can be used to synthesize various heterocyclic compounds .
4. Detection of Single Strand Breaks in DNA The compound, or its derivatives, could potentially be used in the detection of single strand breaks (SSBs) in DNA. The coupling of such compounds with alkaline gel electrophoresis has been reported to improve the process of detecting SSBs .
Synthesis of Bioactive Molecules
The compound can be used in the synthesis of bioactive molecules. The tetrahydro-2H-pyran-2-yl group in the compound can be connected to bioactive molecular structures .
Synthesis of Polycyclic Structures
The compound can be used in the synthesis of polycyclic structures. The 2H-pyran group in the compound can be used to construct fused polycyclic structures .
Propriétés
IUPAC Name |
[4-methyl-1-(oxan-2-yl)benzimidazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-11(8-15)5-6-12-14(10)16-9-17(12)13-4-2-3-7-18-13/h5-6,9,13H,2-4,7-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYMERDEKVDKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2C3CCCCO3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

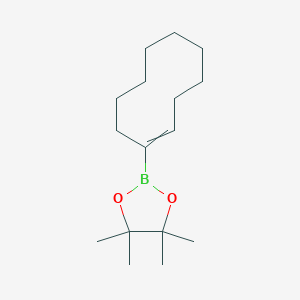
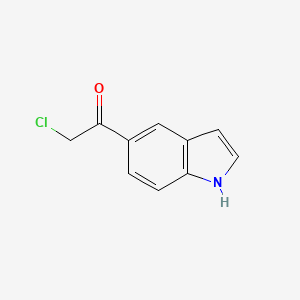


![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)
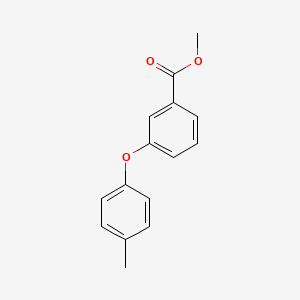

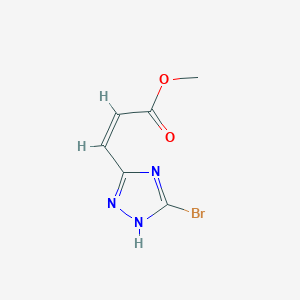
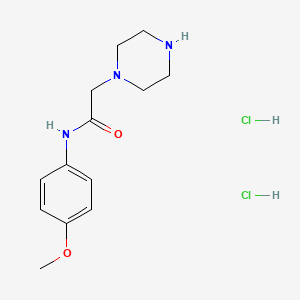
![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1427724.png)
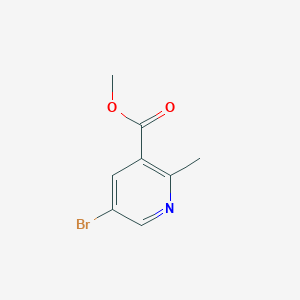

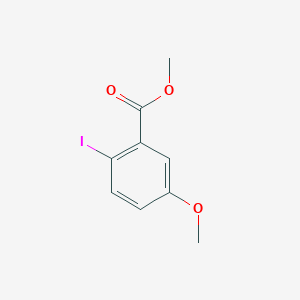
![6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1427728.png)